4-Tert-butylpyridine-2,6-dicarbonitrile
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Description
4-Tert-butylpyridine-2,6-dicarbonitrile is a chemical compound with the CAS Number: 141920-17-4 . It has a molecular weight of 185.23 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar compounds like 2,6-Di-tert-butylpyridine have shown that their protonation leads to products with similar stabilities . The reactions with hydrated hydroxonium ions were computed, confirming that the reactions lead to the formation of protonated molecules .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-tert-butylpyridine-2,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHYPJJQPOIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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